Home > Products > Screening Compounds P60275 > 1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone
1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone - 1009365-98-3

1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone

Catalog Number: EVT-10951581
CAS Number: 1009365-98-3
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone, commonly referred to as BMS-816336, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic diseases such as type 2 diabetes and metabolic syndrome. This compound functions as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which plays a critical role in cortisol metabolism and glucose homeostasis.

Source

The compound was developed by researchers at Bristol-Myers Squibb and has been documented in various scientific publications and patents, highlighting its synthesis, biological activity, and potential clinical applications .

Classification

BMS-816336 is classified as a small molecule drug candidate, specifically designed to inhibit the 11β-hydroxysteroid dehydrogenase type 1 enzyme. Its structural characteristics include a hydroxyazetidine moiety and an adamantyl group, which contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of 1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone involves several key steps:

  1. Formation of the Azetidine Ring: The starting material typically involves amino acids or related precursors that can undergo cyclization to form the azetidine structure.
  2. Hydroxylation: The introduction of hydroxyl groups at specific positions on the azetidine and adamantane frameworks is achieved through various hydroxylation reactions, often utilizing reagents like boron tribromide or similar hydroxylating agents.
  3. Esterification: The final step usually involves the formation of the ethanone moiety through esterification reactions, where acetic acid or acetyl chloride is used to attach the acetyl group to the hydroxylated azetidine derivative.

Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of BMS-816336 features a complex arrangement of rings and functional groups:

  • Azetidine Ring: A four-membered saturated ring containing one nitrogen atom.
  • Adamantane Framework: A polycyclic structure contributing to the compound's rigidity and hydrophobic properties.

Data

The molecular formula for BMS-816336 is C19_{19}H26_{26}N2_{2}O2_{2}, with a molecular weight of approximately 314.43 g/mol. The compound exhibits specific stereochemistry, which is essential for its biological activity .

Chemical Reactions Analysis

Reactions

BMS-816336 undergoes various chemical reactions typical for small molecules:

  1. Hydrolysis: In aqueous environments, it may hydrolyze under acidic or basic conditions.
  2. Oxidation: The hydroxyl groups can be oxidized to carbonyl functionalities under strong oxidizing conditions.
  3. Substitution Reactions: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.

These reactions are important for understanding the stability and reactivity of BMS-816336 in biological systems .

Mechanism of Action

Process

The mechanism of action of BMS-816336 primarily involves its selective inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme converts cortisone into active cortisol in tissues such as adipose tissue and liver:

  1. Inhibition: By binding to the active site of the enzyme, BMS-816336 prevents the conversion of cortisone to cortisol.
  2. Metabolic Effects: This inhibition leads to decreased local cortisol levels, which can improve insulin sensitivity and reduce glucose production in the liver.

Data

Preclinical studies have demonstrated that BMS-816336 effectively lowers blood glucose levels in animal models by modulating cortisol metabolism .

Physical and Chemical Properties Analysis

Physical Properties

BMS-816336 is a solid at room temperature with moderate solubility in organic solvents like DMSO (dimethyl sulfoxide) but limited solubility in water. Its melting point and boiling point are yet to be extensively characterized in literature.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various chemical transformations typical for organic compounds containing hydroxyl and amine functionalities .

Applications

BMS-816336 has been investigated for its potential use in treating:

  • Type 2 Diabetes: By improving insulin sensitivity through modulation of cortisol levels.
  • Metabolic Syndrome: Addressing multiple components such as obesity and dyslipidemia associated with elevated glucocorticoid levels.

Research continues into its efficacy and safety profile through clinical trials aimed at establishing its therapeutic value .

Rational Design and Discovery of 1-(3-Hydroxyazetidin-1-yl)-2-(6-Hydroxy-2-Phenyl-2-Adamantyl)Ethanone as a Selective 11β-HSD1 Inhibitor

Target Validation: Role of 11β-Hydroxysteroid Dehydrogenase Type 1 in Glucocorticoid Metabolism and Metabolic Dysregulation

11β-Hydroxysteroid dehydrogenase type 1 (11β-Hydroxysteroid Dehydrogenase Type 1) is a NADPH-dependent enzyme primarily expressed in liver, adipose tissue, and the central nervous system. It functions as a reductase, catalyzing the conversion of inactive cortisone to active cortisol within specific tissues. This localized reactivation of glucocorticoids is a critical regulatory mechanism for metabolic homeostasis. Elevated intracellular cortisol levels resulting from dysregulated 11β-Hydroxysteroid Dehydrogenase Type 1 activity are directly implicated in the pathogenesis of metabolic disorders, including insulin resistance, visceral adiposity, dyslipidemia, and hypertension – core components of type 2 diabetes mellitus and metabolic syndrome. Preclinical models demonstrate that adipose-specific overexpression of 11β-Hydroxysteroid Dehydrogenase Type 1 recapitulates the metabolic syndrome phenotype, while genetic knockout or pharmacological inhibition confers protective effects, improving insulin sensitivity and glucose tolerance, and reducing hepatic gluconeogenesis and adipocyte differentiation. The pivotal role of 11β-Hydroxysteroid Dehydrogenase Type 1 in amplifying tissue-specific glucocorticoid action, independent of circulating cortisol levels, established it as a compelling therapeutic target for modulating glucocorticoid-related metabolic dysregulation without the systemic side effects associated with global glucocorticoid receptor antagonism [3] [5] [10].

Table 1: Key Functional Differences Between 11β-Hydroxysteroid Dehydrogenase Type 1 and 11β-Hydroxysteroid Dehydrogenase Type 2

Property11β-Hydroxysteroid Dehydrogenase Type 111β-Hydroxysteroid Dehydrogenase Type 2
Primary ReactionReduction (cortisone → cortisol)Dehydrogenation (cortisol → cortisone)
Cofactor DependenceNADPHNAD+
Tissue DistributionLiver, adipose tissue, brain, skeletal muscle, vascular tissueKidney, colon, salivary glands, placenta
Physiological RoleIntracellular glucocorticoid regenerationProtection of mineralocorticoid receptor from glucocorticoid occupancy
Link to DiseaseType 2 diabetes, metabolic syndrome, obesity, cognitive declineApparent mineralocorticoid excess syndrome, hypertension
Inhibition GoalReduce local cortisol levels in metabolic tissuesMaintain cortisol inactivation to prevent electrolyte imbalance

Structural Optimization Strategies for Adamantyl-Based Inhibitors

The discovery of 1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone (BMS-816336) emerged from systematic medicinal chemistry efforts focused on adamantyl acetamide derivatives. Initial lead compounds featured a simple adamantane core substituted with a phenyl ring at the C2 position. While these demonstrated affinity for 11β-Hydroxysteroid Dehydrogenase Type 1, they suffered from suboptimal potency, poor metabolic stability, and insufficient selectivity over the closely related isoform 11β-Hydroxysteroid Dehydrogenase Type 2. Key structural optimizations were implemented:

  • Introduction of the 6-Hydroxy Group: Incorporation of a hydroxy moiety at the C6 position of the adamantyl ring proved critical. This group engaged in a direct hydrogen bond with the catalytic residues Tyrosine 183 and Serine 170 within the 11β-Hydroxysteroid Dehydrogenase Type 1 active site, significantly enhancing binding affinity. Biochemical assays confirmed this modification resulted in a substantial drop in IC50 values, reaching low nanomolar potency (3.0 nM against human 11β-Hydroxysteroid Dehydrogenase Type 1) [3] [9].
  • Stereochemical Control: The configuration at the chiral C2 and C6 positions of the adamantyl ring profoundly influenced activity. The (2S,6S) diastereomer (BMS-816336) exhibited drastically superior inhibitory potency (IC50 = 3.0 nM) compared to other stereoisomers (e.g., (2R,6R) IC50 > 1000 nM). This stereospecificity arises from the precise spatial alignment required for the 6-hydroxy group to form its essential hydrogen bonds within the enzyme pocket [3] [9] [10].
  • Azetidine Acetamide Cap: Replacing earlier heterocyclic caps (e.g., morpholine, piperazine) with the 3-hydroxyazetidin-1-yl group provided multiple advantages. The smaller, more polar azetidine ring improved aqueous solubility and reduced lipophilicity compared to bulkier heterocycles. Crucially, the 3-hydroxy group on the azetidine formed an additional hydrogen bond network, often involving water molecules at the entrance of the active site, further stabilizing the bound conformation. This modification also contributed significantly to the exceptional selectivity (>10,000-fold) over 11β-Hydroxysteroid Dehydrogenase Type 2, likely due to steric and electronic differences in the respective active site clefts accommodating this moiety [3] [7].
  • Phenyl Ring at C2: The 2-phenyl substituent on the adamantyl core provided essential hydrophobic interactions within a lipophilic subpocket of the 11β-Hydroxysteroid Dehydrogenase Type 1 active site. While substitutions on this phenyl ring were explored, the unsubstituted phenyl offered the best balance of potency, selectivity, and metabolic stability in the optimized series leading to BMS-816336 .

Table 2: Impact of Key Structural Modifications on Inhibitor Properties in Adamantyl Acetamide Series

Structural FeatureRepresentative Compound ChangeImpact on 11β-HSD1 IC50Impact on 11β-HSD2 SelectivityKey ADME/Tox Improvements
Adamantyl C6 UnsubstitutedLead Compound~100 nM~100-foldLow-moderate oral bioavailability
Adamantyl C6 Hydroxy (6S)BMS-8163363.0 nM>10,000-fold↑ Solubility, ↑ Metabolic stability
(2R,6R) ConfigurationStereoisomer of BMS-816336>1000 nMPoorly definedN/A
Morpholine CapPredecessor of BMS-816336~20 nM~1,000-fold↓ Solubility, Potential CYP interactions
3-Hydroxyazetidine CapBMS-8163363.0 nM>10,000-fold↑ Solubility, ↓ Lipophilicity (cLogP), ↓ CYP inhibition
2-(4-Fluorophenyl) AdamantylCID 24744018 (PubChem)Data not fully availableData not fully availableOften ↓ Metabolic stability

Computational Approaches to Enhance Isoform Selectivity Over 11β-Hydroxysteroid Dehydrogenase Type 2

Achieving exceptional selectivity for 11β-Hydroxysteroid Dehydrogenase Type 1 over 11β-Hydroxysteroid Dehydrogenase Type 2 (>10,000-fold for BMS-816336) was paramount to avoid potential adverse effects related to mineralocorticoid pathways (e.g., hypertension, hypokalemia) regulated by 11β-Hydroxysteroid Dehydrogenase Type 2. Computational methods played an indispensable role in understanding the structural basis for selectivity and guiding the design of BMS-816336:

  • Molecular Docking and Binding Mode Prediction: High-resolution X-ray co-crystal structures of 11β-Hydroxysteroid Dehydrogenase Type 1 complexed with inhibitors, including BMS-816336 (PDB ID: 5PGY), provided the foundation for computational analysis. Docking studies using the wild-type and mutant structures revealed the critical interactions: the 6-hydroxyadamantyl group binds deep in the substrate pocket, forming H-bonds with Tyrosine 183 and Serine 170; the carbonyl oxygen of the acetamide linker interacts with the nicotinamide ribose of NADP+; the 3-hydroxyazetidine extends towards the solvent interface, forming H-bonds, often water-mediated. Crucially, docking into homology models of 11β-Hydroxysteroid Dehydrogenase Type 2, based on its known sequence divergence and substrate specificity, predicted significant steric and electrostatic clashes. The 11β-Hydroxysteroid Dehydrogenase Type 2 active site is narrower and less accommodating of the bulky adamantyl-phenyl moiety, and key residues interacting with the azetidine cap differ [3] [9].
  • Structure-Based Pharmacophore Modeling: Pharmacophore models generated from the 11β-Hydroxysteroid Dehydrogenase Type 1-BMS-816336 complex highlighted essential features: a hydrogen bond donor (adamantyl 6-OH), two hydrogen bond acceptors (azetidine OH and carbonyl oxygen), and multiple hydrophobic features (adamantyl core, phenyl ring). Virtual screening using this pharmacophore against compound libraries prioritized analogs sharing this feature map. Comparing this to a pharmacophore model derived from known 11β-Hydroxysteroid Dehydrogenase Type 2 inhibitors or the 11β-Hydroxysteroid Dehydrogenase Type 2 active site topology helped identify structural elements detrimental to selectivity, such as certain basic nitrogen positions common in 11β-Hydroxysteroid Dehydrogenase Type 2 inhibitors but poorly tolerated in the 11β-Hydroxysteroid Dehydrogenase Type 1 pocket near the azetidine [6] [8].
  • 3D-Quantitative Structure-Activity Relationship (3D-QSAR) Models: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were constructed using datasets of adamantyl-based inhibitors with measured activity against both isoforms. These models quantified the favorable and unfavorable steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the inhibitors relative to each enzyme's binding requirements. For 11β-Hydroxysteroid Dehydrogenase Type 1 selectivity, the models consistently identified regions near the C6 position of adamantyl (positive for H-bond donor fields) and specific spatial zones around the azetidine cap (positive for H-bond acceptor fields, negative for bulky steric bulk) as crucial determinants. Applying these 3D-QSAR models prospectively allowed the prediction and prioritization of BMS-816336 analogs with optimized selectivity profiles before synthesis [6] [8].
  • Free Energy Calculations and Molecular Dynamics Simulations: More advanced simulations, including Molecular Mechanics Poisson-Boltzmann Surface Area or Molecular Mechanics Generalized Born Surface Area calculations, provided estimates of the relative binding free energies of inhibitors to 11β-Hydroxysteroid Dehydrogenase Type 1 versus 11β-Hydroxysteroid Dehydrogenase Type 2. These calculations confirmed the significantly more favorable binding energy of BMS-816336 to 11β-Hydroxysteroid Dehydrogenase Type 1. Molecular dynamics simulations over nanoseconds further revealed the stability of the BMS-816336-11β-Hydroxysteroid Dehydrogenase Type 1 complex and the dynamic expulsion or unstable binding pose of the inhibitor within the 11β-Hydroxysteroid Dehydrogenase Type 2 binding site, explaining the kinetic basis for the observed selectivity [6] [9].

Table 3: Summary of Key Computational Methods and Results for BMS-816336 Design and Selectivity Analysis

Computational MethodPrimary Application in BMS-816336 DiscoveryKey Insights GainedValidation
X-ray Crystallography (PDB:5PGY)Provided high-resolution structure of inhibitor bound to 11β-HSD1 mutant (L262R, F278E)Identified critical H-bonds: Adamantyl 6-OH to Tyr183/Ser170; Azetidine OH to solvent/backbone; Adamantyl core hydrophobic packing.Confirmed predicted binding mode from docking.
Molecular DockingScreening virtual libraries; Pose prediction for designed analogs; Docking into 11β-HSD2 homology model.Predicted optimal (2S,6S) stereochemistry fit; Explained >10,000-fold selectivity via steric/electronic clashes in 11β-HSD2.Docked poses matched X-ray structure; Predicted selectivity matched biochemical data.
Pharmacophore ModelingVirtual screening for novel chemotypes; Defining essential features for 11β-HSD1 inhibition vs. 11β-HSD2.Defined necessity of HBD (adamantyl OH), two HBA (carbonyl, azetidine OH), hydrophobic features.Retrieved known actives; Guided design of azetidine cap.
3D-QSAR (CoMFA/CoMSIA)Quantifying steric, electrostatic, hydrophobic fields governing potency and selectivity.Identified favorable H-bond donor field near C6 adamantyl; Unfavorable steric bulk near azetidine cap for selectivity.High q² values (>0.5) for test set predictions.
Molecular Dynamics (MD)Assessing complex stability; Understanding dynamic basis of selectivity.Demonstrated stable H-bond network in 11β-HSD1; Showed unstable binding/partial expulsion from 11β-HSD2.Correlated with measured IC50 and kinetic selectivity.

Properties

CAS Number

1009365-98-3

Product Name

1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2

InChI Key

OAAZMUGLOXGVNH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.